Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate is a chemical compound that has gained significant attention in the field of scientific research. It is a thioester derivative of pivalic acid and pyrrolidine, which has been synthesized using various methods.
Scientific Research Applications
- Methyl 2-((1-pivaloylpyrrolidin-3-yl)thio)acetate (referred to as phpy2NS ) is derived from a 1,2,4-triazole-3-thione precursor. Researchers have explored its crystal engineering aspects, studying its molecular and supramolecular structures using X-ray diffractometry .
- While specific studies on phpy2NS are limited, related pyrrolidine derivatives have shown antimicrobial effects. For instance, aqueous systems containing N-methylpyrrolidin-2-one (NMP) exhibited dose-dependent antimicrobial activity against bacteria (S. aureus, E. coli) and fungi (C. albicans) .
- Thiosemicarbazones, including phpy2NS, can coordinate with metal ions. The formation of a Hg(II) complex, [Hg(phpy2NS)Cl2], highlights its potential as a ligand in coordination chemistry .
- Pyrrolidine derivatives often serve as scaffolds in drug discovery. Investigating phpy2NS’s interactions with biological targets (e.g., receptors, enzymes) could reveal its pharmacological potential .
Crystal Engineering and Supramolecular Architectures
Antimicrobial Properties
Metal Complexes and Catalysis
Biological Activity and Drug Development
properties
IUPAC Name |
methyl 2-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-12(2,3)11(15)13-6-5-9(7-13)17-8-10(14)16-4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLDEDRGHWRPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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